3-溴-5-氯-2-甲氧基苯胺

描述

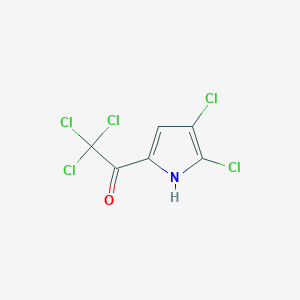

The compound 3-Bromo-5-chloro-2-methoxyaniline is a halogenated aniline derivative, which is a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine and chlorine atoms in the molecule suggests potential reactivity that could be exploited in various chemical transformations.

Synthesis Analysis

The synthesis of halogenated aromatic compounds often involves regioselective halogenation and functional group manipulations. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a related compound, demonstrates the complexity of such syntheses. The process includes a series of reactions starting from methyl 2,6-dichloropyridine-3-carboxylate, involving methoxylation, oxidation, nucleophilic substitution, and bromination to achieve the desired product . Although not directly related to 3-Bromo-5-chloro-2-methoxyaniline, this synthesis showcases the typical steps that might be involved in the synthesis of halogenated aromatic compounds.

Molecular Structure Analysis

The molecular structure of halogenated quinolines, which are structurally related to 3-Bromo-5-chloro-2-methoxyaniline, has been studied using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction . Density functional theory (DFT) calculations are often used to predict and compare molecular structures, providing insights into the electronic properties of such molecules. These techniques could be applied to 3-Bromo-5-chloro-2-methoxyaniline to gain a detailed understanding of its molecular structure.

Chemical Reactions Analysis

The reactivity of halogenated compounds like 3-Bromo-5-chloro-2-methoxyaniline can be diverse. For example, 3-bromo-5-methoxyfuran-2(5H)-one reacts with nucleophiles to form cyclopropane derivatives, indicating the potential of halogenated compounds to undergo ring formation and substitution reactions . Similarly, the basic hydrolysis of a brominated benzodiazepine derivative shows how halogen atoms can be selectively replaced by other functional groups . These studies suggest that 3-Bromo-5-chloro-2-methoxyaniline could also participate in various nucleophilic substitution reactions and potentially lead to the formation of novel cyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are influenced by the presence of halogen atoms, which can affect their polarity, boiling points, and reactivity. For instance, the synthesis and characterization of Schiff base compounds derived from 3-bromo-5-chlorosalicylaldehyde reveal the impact of halogen atoms on intermolecular interactions and antibacterial activities . The study of brominated trihalomethylenones as precursors to various pyrazoles also illustrates the versatility of halogenated compounds in synthesizing heterocyclic structures with potential biological activities . These examples provide a framework for understanding the properties of 3-Bromo-5-chloro-2-methoxyaniline, which could be expected to have similar characteristics due to its halogenated nature.

科学研究应用

Palladium-Catalyzed Amination

芐基卤代芐胺的氨基化反应,包括与3-溴-5-氯-2-甲氧基苯胺结构相关的化合物,展示了通过钯催化反应合成复杂胺类化合物的潜力。由于其在芳香族化合物中引入胺基团的效率,这种方法对于开发制药和农药至关重要(Wolfe & Buchwald, 2003)。

腐蚀抑制

对甲氧基苯胺衍生物的研究,如N-[(3-溴-2-甲硫代苯并-5-基)亚甲基]-4-甲氧基苯胺,表明它们作为腐蚀抑制剂的应用。这些化合物在酸性条件下对锌金属显示出显著的抑制效率,突显了它们在保护金属免受腐蚀方面的重要性,这对于延长各行业金属组件的寿命至关重要(Assad et al., 2015)。

发光和结构特性

对N-(3,5-二卤代水杨醛亚胺)-2-甲氧基苯胺的研究揭示了这些化合物的发光特性和结构特征。它们在开发荧光材料方面的潜在用途非常重要,可应用于传感器、成像和光电子器件(Tsuchimoto et al., 2016)。

有机合成前体

与所讨论的化学结构相关的卤代三卤甲基酮是有机合成中多功能的前体,特别是在形成具有潜在药用应用的吡唑烷类化合物方面。这表明了该化合物在合成结构多样且具有生物活性的分子中的作用(Martins et al., 2013)。

喹啉和其他杂环化合物的合成

对相关卤代苯胺的研究显示了它们在合成喹啉和其他杂环化合物中的实用性,这些化合物是许多药物的框架。这些合成涉及创新的催化系统,并为创造新药物和材料提供了途径(Lamberth et al., 2014)。

安全和危害

Sigma-Aldrich provides “3-Bromo-5-chloro-2-methoxyaniline” as-is and makes no representation or warranty whatsoever with respect to this product . It is the buyer’s responsibility to confirm the product’s identity and/or purity . In case of contact with skin or eyes, or if swallowed or inhaled, medical attention should be sought .

属性

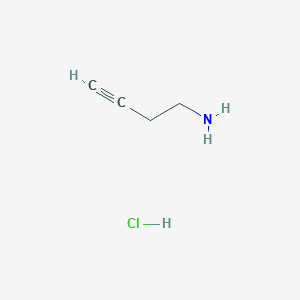

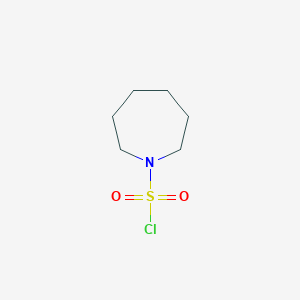

IUPAC Name |

3-bromo-5-chloro-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYJPMAXJIWLBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585438 | |

| Record name | 3-Bromo-5-chloro-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-chloro-2-methoxyaniline | |

CAS RN |

569688-63-7 | |

| Record name | 3-Bromo-5-chloro-2-methoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569688-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-chloro-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-chloro-2-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3H-spiro[isobenzofuran-1,3'-piperidin]-3-one hydrochloride](/img/structure/B1340733.png)

![3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1340791.png)